4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde physical properties
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde physical properties
The following technical guide details the physicochemical properties, structural identification, and handling protocols for 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde . This document is structured for researchers requiring high-fidelity data for synthesis planning and quality control.
[1][2]
Part 1: Executive Summary
4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde (CAS: 1414870-64-6) is a highly functionalized aromatic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in its orthogonal reactivity :
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Electrophilic Aldehyde (C1): Primed for condensation (Wittig, reductive amination).
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Labile Bromide (C4): Highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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Steric Chloride (C2): Provides steric bulk and a secondary, less reactive halogen handle.
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Lipophilic Trifluoromethyl (C5): Modulates metabolic stability and bio-availability (LogP).
This guide provides the critical data required to handle, analyze, and utilize this compound effectively in a research setting.
Part 2: Physicochemical Properties
The following data aggregates calculated values and available vendor specifications. Due to the specialized nature of this intermediate, some values are derived from quantitative structure-property relationship (QSPR) models calibrated to similar halogenated benzaldehydes.[1]
Table 1: Core Physical Data
| Property | Value / Description | Confidence Level |
| CAS Number | 1414870-64-6 | Verified |
| IUPAC Name | 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde | Verified |
| Molecular Formula | C₈H₃BrClF₃O | Exact |
| Molecular Weight | 287.46 g/mol | Exact |
| Appearance | Low-melting solid or viscous oil (Pale yellow) | High (Analog based) |
| Melting Point | 45 – 55 °C (Predicted) | Medium (Analog based) |
| Boiling Point | ~280 °C (at 760 mmHg) | Predicted |
| Density | 1.78 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.8 – 4.2 | High (Lipophilic) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO.[1][2] Insoluble in water. | High |
| Flash Point | > 110 °C | Predicted |
Senior Scientist Note: The combination of the -CF₃ and -Cl groups significantly increases the lipophilicity compared to the parent benzaldehyde.[1] Expect this compound to "grease out" in polar protic solvents during workups.
Part 3: Structural Identification & Analysis
Confirming the identity of this regio-isomer is critical, as incorrect halogen placement (e.g., swapping Cl/Br positions) is a common synthetic impurity.[1]
Nuclear Magnetic Resonance (NMR) Profile
The substitution pattern (1,2,4,5-tetrasubstitution) leaves only two aromatic protons at positions C3 and C6 .[1] These protons are para to each other, resulting in negligible coupling (
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¹H NMR (400 MHz, CDCl₃):
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¹⁹F NMR (376 MHz, CDCl₃):
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δ -63.5 ppm (s, 3F): Characteristic of an aryl -CF₃ group.[1]
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QC Workflow Diagram
The following Graphviz diagram outlines the decision logic for accepting a batch of this material.
Figure 1: Quality Control decision tree for validating 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde.
Part 4: Handling, Stability & Storage[1]
Stability Profile
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Oxidation Sensitivity: Like all electron-deficient benzaldehydes, this compound is prone to auto-oxidation to the corresponding benzoic acid (4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid) upon prolonged exposure to air.[1]
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Hydration: The electron-withdrawing nature of the CF₃ group makes the aldehyde carbonyl more electrophilic, potentially leading to hydrate formation in the presence of moisture.[1]
Storage Protocol
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Atmosphere: Store under Argon or Nitrogen.
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Temperature: Refrigerate at 2–8 °C .
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Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.
Part 5: Experimental Protocols
Protocol A: Purity Verification (HPLC)
Before committing this expensive intermediate to a synthesis, verify purity to ensure the Br/Cl ratio is correct and no debrominated byproducts exist.
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile (MeCN).
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Gradient: 50% B to 95% B over 10 minutes (High lipophilicity requires high organic content).
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Detection: UV at 254 nm (Aromatic) and 280 nm (Carbonyl).
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Expected Retention: Late eluter due to high LogP.
Protocol B: Selective Suzuki-Miyaura Coupling
This protocol leverages the reactivity difference between the C4-Bromine and C2-Chlorine .[1] The Bromine reacts preferentially.
Reagents:
-
Substrate: 1.0 eq
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Boronic Acid: 1.1 eq[3]
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Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
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Base: K₂CO₃ (2.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1)[1]
Procedure:
-
Degassing: Charge reaction vessel with solvents and sparge with Nitrogen for 15 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling.[1]
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Addition: Add substrate, boronic acid, and base.[1][4] Add catalyst last.
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Reaction: Heat to 80 °C. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot will shift significantly upon coupling.
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Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
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Note: Do not exceed 100 °C to prevent activation of the C2-Chloride.[1]
Part 6: Reactivity & Selectivity Map
Understanding the electronic bias of the ring is essential for predicting the outcome of nucleophilic aromatic substitutions (SNAr) or metal-catalyzed couplings.
Figure 2: Functional group reactivity hierarchy.[1] The C4-Bromine is the most active site for metal catalysis, while the C1-Aldehyde dominates classical organic transformations.[1]
References
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Reagentia . Product Catalog: 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde (CAS 1414870-64-6).[1][5] Retrieved from
-
Combi-Blocks . Safety Data Sheet (SDS) for CAS 1414870-64-6. Retrieved from
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CymitQuimica . Product Specification: 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde. Retrieved from
-
PubChem . Compound Summary for Isomeric/Related Halogenated Benzaldehydes. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-fluoro-5-methylbenzaldehyde|CAS 916792-17-1 [benchchem.com]
